N-1-adamantyl-4-butoxybenzamide
Overview
Description
N-1-adamantyl-4-butoxybenzamide is a chemical compound that features an adamantane core, a butoxy group, and a benzamide moiety. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-butoxybenzamide typically involves the following steps:
Preparation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrate using hydrogen gas in the presence of a palladium catalyst.
Formation of 4-butoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid.
Amide Formation: The final step involves the reaction of 1-adamantylamine with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
N-1-adamantyl-4-butoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-butoxybenzamide involves its interaction with specific molecular targets. The adamantane core is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The benzamide moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-1-adamantyl-4-methoxybenzamide
- N-1-adamantyl-4-ethoxybenzamide
- N-1-adamantyl-4-propoxybenzamide
Uniqueness
N-1-adamantyl-4-butoxybenzamide is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
IUPAC Name |
N-(1-adamantyl)-4-butoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-3-8-24-19-6-4-18(5-7-19)20(23)22-21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAMGRVIAVVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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